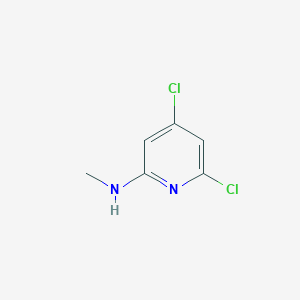

4,6-Dichloro-N-methylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-N-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-9-6-3-4(7)2-5(8)10-6/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWVNPPNXYLUPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Chemistry of 4,6 Dichloro N Methylpyridin 2 Amine

Established Synthetic Pathways to 4,6-Dichloro-N-methylpyridin-2-amine

The synthesis of this compound logically proceeds through a key intermediate, 2-amino-4,6-dichloropyridine (B46313) . The formation of this precursor can be approached in two primary ways: chlorination of a pre-formed aminopyridine or amination of a polychlorinated pyridine (B92270).

A common strategy for creating dichloropyridines involves the chlorination of dihydroxy- or amino-substituted precursors. For instance, the analogous compound 2-amino-4,6-dichloropyrimidine (B145751) is synthesized by reacting 2-amino-4,6-dihydroxypyrimidine (B16511) with a chlorinating agent like phosphorus oxychloride (POCl₃). google.comgoogle.com This well-established transformation of hydroxyl groups into chlorides on a nitrogen-containing heterocycle provides a viable pathway. A plausible precursor for the target compound would therefore be 2-amino-4,6-dihydroxypyridine, which would undergo a similar dichlorination process.

Alternatively, direct chlorination of 2-aminopyridine (B139424) can be employed. The mechanism for this reaction is typically an electrophilic aromatic substitution. brainly.com Depending on the conditions, such as the concentration of sulfuric acid used as a medium, a mixture of mono- and di-chlorinated products can be formed. brainly.com Achieving specific regioselectivity for the 4- and 6-positions requires careful control of the reaction environment. Another method involves using reagents like Selectfluor in the presence of a chloride source, such as LiCl, which has been shown to regioselectively chlorinate 2-aminopyridines under mild conditions. rsc.org

Once the 2-amino-4,6-dichloropyridine precursor is obtained, the final step is the selective methylation of the primary amino group to yield the target N-methyl secondary amine.

Halogenation: Traditional chlorination of pyridine rings often requires harsh conditions. For the conversion of a dihydroxypyridine precursor to a dichloropyridine, phosphorus oxychloride (POCl₃) is a standard reagent. The reaction is often performed in the presence of an amine base, such as N,N-dimethylaniline or triethylamine (B128534), which acts as an acid scavenger. google.comgoogle.com Optimization of this step involves adjusting the molar ratio of the chlorinating agent and the base, as well as controlling the temperature, which typically ranges from 40°C to 90°C, to maximize yield and minimize side products. google.com Processes that avoid large excesses of POCl₃ or the need for additional inert solvents are favored for improved safety and reduced waste. google.com

For the direct chlorination of 2-aminopyridine, reaction conditions can be tuned to favor dichlorination. For example, reaction with chlorine in aqueous sulfuric acid can yield 2-amino-3,5-dichloropyridine, highlighting the challenge of achieving 4,6-substitution. brainly.com More modern methods offer milder conditions and potentially better regioselectivity.

| Halogenation Method | Reagents | Typical Conditions | Notes |

| Dihydroxy Precursor Chlorination | POCl₃, N,N-dimethylaniline | 55-70°C, 1-3 hours | Avoids reflux temperatures and large excess of POCl₃. google.com |

| Selectfluor-promoted Chlorination | Selectfluor, LiCl, DMF | Mild conditions | Offers high regioselectivity for certain 2-aminopyridines. rsc.org |

| Deaminative Chlorination | Pyrylium (B1242799) reagent, MgCl₂ | 50-140°C, 16 hours | Converts an amino group to a chloro group. nih.gov |

N-Methylation: The N-methylation of the 2-amino group on the dichloropyridine precursor must be performed selectively. Classical methods might involve reagents like methyl iodide, but these generate stoichiometric waste. Modern approaches utilize methanol (B129727) as an atom-economical C1 source, driven by a catalyst. Transition-metal complexes based on iridium, ruthenium, and other metals have proven effective. acs.orgresearchgate.net These reactions, often termed "borrowing hydrogen" or "hydrogen autotransfer" processes, proceed under relatively mild conditions. The choice of catalyst, base (e.g., Cs₂CO₃), and solvent can be optimized to achieve high conversion and selectivity for the desired mono-methylated product. acs.org

| N-Methylation Method | Catalyst/Reagents | Methyl Source | Typical Conditions | Notes |

| Catalytic (Iridium) | Ir(I) complexes, Cs₂CO₃ | Methanol | 110°C, 5-15 hours | Efficient for heterocyclic amines like 4-aminopyridine. acs.org |

| Catalytic (Ruthenium) | [(p-cymene)Ru(2,2'-bpyO)(H₂O)] | Methanol | 120°C, 15 hours | Tolerates sensitive functional groups. researchgate.net |

| Metal-Free (BF₃·OEt₂) | BF₃·OEt₂ | 1,2-diketones | Aerobic conditions | Proceeds smoothly for various 2-aminopyridines. acs.org |

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization to ensure high yield, cost-effectiveness, and safety. For the synthesis of halogenated pyridines, key factors include minimizing the use of corrosive and toxic reagents like POCl₃ and avoiding difficult purification steps. google.com Patents for related processes often highlight improved yields and shorter reaction times by carefully controlling reactant molar ratios and reaction temperatures, thereby avoiding the need for inert solvents which simplifies product isolation and reduces waste streams. google.comgoogle.com

The scalability of pyridine synthesis can also be enhanced through process intensification. For example, the use of continuous flow microwave reactors has been shown to be a reliable method for scaling up the production of pyridine derivatives, sometimes offering improved performance over large-scale batch experiments. beilstein-journals.org Such technologies could be applied to either the chlorination or N-methylation steps to improve throughput and process control. For the N-methylation step, developing a continuous flow system with a recyclable heterogeneous catalyst offers an environmentally benign and efficient path for large-scale production of N-methylated amines. rsc.org

Novel Synthetic Approaches to this compound and its Analogs

Recent advances in chemical synthesis have focused on developing more sustainable and efficient methodologies. These novel approaches aim to reduce environmental impact and improve atom economy, often through the use of catalysis and environmentally friendly reaction media.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. globalresearchonline.net In the context of synthesizing chlorinated pyridines, this involves moving away from traditional reagents like POCl₃ and chlorine gas. google.comglobalresearchonline.net

Novel chlorination methods are being explored that are less hazardous. Deaminative chlorination, for example, uses a pyrylium reagent and a simple chloride salt (e.g., MgCl₂) to convert an amino group into a chlorine atom, avoiding explosive diazonium intermediates or harsh oxidizing agents. nih.govresearchgate.net This method is highly chemoselective and scalable.

For the amination and N-alkylation steps, green approaches focus on solvent-free and catalyst-driven reactions. Microwave-assisted, solvent-free amination of halopyridines provides a rapid and efficient method for forming C-N bonds without a transition metal catalyst. researchgate.net The use of green catalysts in benign solvents (or no solvent at all) is a key strategy. mdpi.comnih.gov For N-methylation, using methanol as a sustainable C1 source with a recyclable heterogeneous catalyst represents a significant improvement over traditional alkylating agents. rsc.org The development of one-pot, multicomponent reactions to build the pyridine ring with the desired substituents already in place is another key area of green synthesis. nih.gov

Catalysis is central to modern, efficient synthesis. While traditional chlorination methods are often stoichiometric, catalytic approaches are emerging. For instance, chlorination of 3-aminopyridine (B143674) can be catalyzed by iron salts using hydrogen peroxide and hydrochloric acid as the chlorinating system. patsnap.com

The most significant impact of catalysis in the synthesis of the target molecule is in the N-methylation step. The development of homogeneous and heterogeneous catalysts has revolutionized the N-alkylation of amines.

Homogeneous Catalysis: Complexes of noble metals like iridium and ruthenium are highly effective for the N-methylation of aminopyridines using methanol. acs.orgresearchgate.net These metal-ligand bifunctional catalysts operate through a hydrogen autotransfer mechanism and can achieve high selectivity for mono-methylation. researchgate.net

Heterogeneous Catalysis: To simplify product purification and enable catalyst recycling, solid-supported catalysts are being developed. An iridium catalyst supported on zinc oxide (Ir/ZnO) has been shown to be highly effective for the additive-free N-methylation of amines with methanol. rsc.org Such systems are particularly well-suited for industrial-scale continuous flow processes. rsc.org

Metal-Free Catalysis: To avoid the cost and potential toxicity of transition metals, metal-free catalytic systems are also being investigated. Boron trifluoride etherate (BF₃·OEt₂) has been reported to catalyze the N-alkylation of 2-aminopyridines with 1,2-diketones under aerobic conditions, providing a diverse range of secondary amines in good yields. acs.org

These catalytic methods offer milder reaction conditions, higher atom economy, and reduced waste generation compared to traditional stoichiometric approaches, representing the future of synthesizing complex molecules like this compound.

Chemo- and Regioselective Synthesis of N-Methylated Dichloropyridines

The synthesis of dichlorinated aminopyridines often involves the chlorination of a corresponding hydroxypyridine or aminopyridine precursor. A common and potent chlorinating agent for converting hydroxypyridines (or their tautomeric pyridone forms) to chloropyridines is phosphorus oxychloride (POCl₃). nih.govgoogle.comgoogle.com

A plausible synthetic route to this compound could start from 2-amino-4,6-dihydroxypyridine. The hydroxyl groups can be converted to chloro groups using an excess of phosphorus oxychloride, often in the presence of a tertiary amine base like N,N-dimethylaniline or triethylamine to neutralize the HCl generated during the reaction. google.comgoogle.com This would yield 2-amino-4,6-dichloropyridine. Subsequent N-methylation of the primary amino group would furnish the final product.

Alternatively, starting with 2-(methylamino)-4,6-dihydroxypyridine and treating it with phosphorus oxychloride would directly yield this compound. The regioselectivity of chlorination in pyridines is dictated by the electronic properties of the ring and the existing substituents. In the case of 2-amino-4,6-dihydroxypyridine, the hydroxyl groups at the 4- and 6-positions are readily substituted by chlorine.

A related synthesis for 3,5-dichloro-6-methylpyridin-2-amine involves refluxing 2-amino-6-methylpyridine (B158447) with phosphorus oxychloride for several hours. nih.gov This highlights the utility of POCl₃ for direct chlorination of the pyridine ring, although the conditions are harsh. The precise control of regioselectivity in direct chlorination can be challenging and often depends on the directing effects of the substituents already present on the ring. mdpi.com

Table 1: Representative Conditions for Chlorination of Pyridine Precursors

Starting Material Reagent Base/Solvent Temperature Product Reference 2-amino-4,6-dihydroxypyrimidine POCl₃ N,N-dimethylaniline 60-70 °C 2-amino-4,6-dichloropyrimidine 2-amino-6-methylpyridine POCl₃ None (reagent as solvent) Reflux (110 °C) 3,5-Dichloro-6-methylpyridin-2-amine nih.gov

Derivatization Strategies for this compound

The two chlorine atoms on the pyridine ring of this compound are key sites for derivatization. These positions are susceptible to nucleophilic aromatic substitution (SNAr) and, more versatilely, to palladium-catalyzed cross-coupling reactions. The secondary amine group also offers a site for further functionalization.

Synthesis of Substituted N-Methylpyridin-2-amine Derivatives

Substituted N-methylpyridin-2-amine derivatives can be readily synthesized by replacing one or both of the chlorine atoms. The reactivity of the chloro groups in dihalopyridines towards substitution can be different, allowing for potential regioselective functionalization. For instance, in 2,4-dichloropyridines, the chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position. This differential reactivity can be exploited to introduce different substituents sequentially.

Palladium-catalyzed cross-coupling reactions, discussed in detail below, are a primary method for creating a diverse library of substituted N-methylpyridin-2-amine derivatives by forming new carbon-carbon and carbon-nitrogen bonds at the 4- and 6-positions.

Reaction of this compound in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, transformations that are central to modern organic synthesis. nih.govacs.org For this compound, the chloro-substituents are ideal handles for these reactions.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide. researchgate.netmdpi.com By reacting this compound with various aryl or heteroaryl boronic acids, one or both chlorine atoms can be replaced with new aryl groups. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netresearchgate.net By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is often possible to achieve selective mono-arylation or exhaustive di-arylation. For example, studies on 2,6-dichloropyridine (B45657) have shown successful double Suzuki-Miyaura coupling with p-methoxyphenylboronic acid using a Pd(PPh₃)₄ catalyst. researchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction to form carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This method allows for the introduction of a wide range of primary or secondary amines at the 4- and/or 6-positions of the pyridine ring, replacing the chlorine atoms. nih.gov The reaction requires a palladium source, a suitable phosphine ligand (e.g., Xantphos, RuPhos), and a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide). nih.govnih.gov The choice of ligand is crucial for the efficiency and scope of the reaction. libretexts.org This reaction is particularly valuable for synthesizing complex poly-amino substituted pyridines.

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Dichloroheterocycles

Reaction Type Substrate Coupling Partner Catalyst/Ligand Base Solvent Yield Reference Suzuki-Miyaura 2,6-Dichloropyridine p-Methoxyphenylboronic acid Pd(PPh₃)₄ Cs₂CO₃ 1,4-Dioxane 88% google.com Suzuki-Miyaura 5-(4-bromophenyl)-4,6-dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 60% Buchwald-Hartwig 3-Bromo-2-aminopyridine Aniline Pd₂(dba)₃ / RuPhos LiHMDS Toluene 95% researchgate.net Buchwald-Hartwig 4-Chloro-6-methyl-pyrimidin-2-amine Aniline PdCl₂(PPh₃)₂ / Xantphos NaOtBu Toluene 82% nih.gov

Formation of Schiff Base Derivatives Involving the Aminopyridine Moiety

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. researchgate.netdergipark.org.tr This reaction is a cornerstone of coordination chemistry and has applications in the synthesis of various biologically active compounds. researchgate.netnih.gov

The target molecule, this compound, possesses a secondary amino group due to the N-methylation. Secondary amines cannot form stable, neutral Schiff bases (imines) upon reaction with aldehydes or ketones because they lack a second proton on the nitrogen to be eliminated as water.

Instead, the reaction of a secondary amine with an aldehyde or ketone leads to the formation of an iminium ion (or immonium ion), which is a positively charged species with a C=N double bond. This reaction involves the initial formation of a carbinolamine intermediate, followed by the loss of water, similar to Schiff base formation. nih.gov If the carbonyl compound has an α-hydrogen, the resulting iminium ion can be deprotonated by a base to form an enamine .

Therefore, while the aminopyridine moiety is reactive towards carbonyl compounds, the specific product for this compound would be an iminium salt or an enamine, rather than a traditional Schiff base. This reactivity is nonetheless a valuable pathway for derivatization, allowing for the introduction of various carbonyl-containing fragments onto the amino group, which can then participate in further synthetic transformations.

Chemical Reactivity and Transformation Mechanisms of 4,6 Dichloro N Methylpyridin 2 Amine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing the pyridine ring of 4,6-dichloro-N-methylpyridin-2-amine. pressbooks.pubnih.gov This class of reactions involves the attack of a nucleophile on the electron-poor aromatic ring, leading to the displacement of a leaving group, in this case, a chloride ion. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org

In dichloropyridine systems, the position of nucleophilic attack is not random but is governed by the electronic and steric environment of the ring carbons. For dihalopyridines such as 2,4-dichloropyridine, nucleophiles typically attack the 4-position exclusively. acs.org This preference is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C-4 position compared to the C-2 position, making it more electrophilic. stackexchange.comchemrxiv.org The general reactivity order for halopyridines is often 4-halo > 2-halo. stackexchange.com

However, the substitution pattern can be influenced by other groups on the ring. In the analogous 2,4-dichloropyrimidines, substitution is usually C-4 selective, but the presence of an electron-donating group at the C-6 position (like -NHMe in the subject compound) can shift the preference toward the C-2 position. wuxiapptec.com The introduction of a bulky substituent, such as a trialkylsilyl group, can completely reverse the regioselectivity through steric hindrance. For instance, placing a bulky silyl (B83357) group at the 5-position of a 2,4-dihalopyridine forces the nucleophilic attack to occur at the 2-position, which is more remote from the bulky group. acs.org For this compound, the N-methylamino group at the 2-position provides both electronic and steric influence, which must be considered when predicting the outcome of SNAr reactions.

| Position of Attack | Governing Factors | Example System | Reference |

|---|---|---|---|

| C-4 | Higher LUMO coefficient; General electronic preference | 2,4-Dichloropyridine | acs.orgstackexchange.com |

| C-2 | Presence of an electron-donating group at C-6 | 2,4-Dichloropyrimidine with C-6 NHMe | wuxiapptec.com |

| C-2 | Steric hindrance from a bulky group at C-5 | 5-silyl-2,4-dihalopyridine | acs.org |

| C-6 | Bulky 3-substituents directing attack away | 3-substituted 2,6-dichloropyridines | researchgate.net |

Amine nucleophiles are commonly used to displace halogens on pyridine and pyrimidine rings. nih.govyoutube.com In a closely related system, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the chemoselectivity of substitution with amines is highly dependent on the reaction conditions and the nature of the amine. researchgate.net Secondary aliphatic amines and anilines, in the presence of a weak base, selectively displace a chloride group over the methylsulfonyl group. researchgate.net In contrast, deprotonated anilines preferentially displace the sulfone group. researchgate.net

This differential reactivity highlights the competition between leaving groups. While direct data on this compound is specific, the principles from analogous pyrimidine systems suggest that selective substitution of one of the chlorine atoms by another amine is a feasible and controllable process. The choice of the incoming amine nucleophile and the basicity of the reaction medium are critical parameters for controlling the reaction's outcome. researchgate.net

Both steric and electronic factors profoundly influence the rate and regioselectivity of nucleophilic attack on dichloropyridines. researchgate.netrsc.org

Electronic Factors: The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the ortho (2,6) and para (4) positions. stackexchange.com Additional electron-withdrawing substituents, such as the chlorine atoms in this compound, further enhance this activation. pressbooks.pub The relative reactivity can be predicted by computational methods that calculate descriptors such as the LUMO energy and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. chemrxiv.org

Steric Factors: The size of the incoming nucleophile and the substituents adjacent to the reaction center can significantly affect the reaction rate. nih.gov In reactions of substituted phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline, the rate is reduced by a factor of 105 compared to aniline, a phenomenon attributed to increased steric hindrance during both the formation of the Meisenheimer intermediate and the subsequent proton transfer step. rsc.org Similarly, the regioselectivity in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) was found to correlate not with electronic parameters but with the Verloop steric parameter B1, indicating that bulky substituents direct the nucleophilic attack to the less hindered 6-position. researchgate.net

Reactions Involving the N-Methylamino Group

The N-methylamino group can participate in proton transfer reactions, acting as either a proton donor (from the N-H bond) or a proton acceptor (at the nitrogen lone pair). youtube.com The acidity of the amine proton is influenced by substituents on the pyridine ring. nih.gov Electron-withdrawing groups, like the two chlorine atoms, increase the acidity of the amine proton, making deprotonation more favorable. nih.gov

The basicity of the amino nitrogen is also a critical factor. The proton affinity of the molecule determines the thermodynamics of proton transfer. frontiersin.org These proton transfer events are fundamental steps in many reaction mechanisms, including base-catalyzed SNAr reactions and functionalization involving organometallic reagents. rsc.orgresearchgate.net In some cases, intramolecular proton transfer can occur, for example, between a protonated amine and an anionic site elsewhere in the molecule, if the geometry is favorable. youtube.comresearchgate.net

The N-methylamino group itself can be a site for further chemical modification. While direct C-H functionalization of pyridine rings is a well-developed area, the presence of the amino group offers alternative synthetic handles. researchgate.net For instance, the N-H bond can be deprotonated to form an amide anion, which can then act as a nucleophile or be used in coupling reactions.

| Functional Group | Reaction Type | Key Characteristics | Influencing Factors |

|---|---|---|---|

| Pyridine Ring (C-Cl bonds) | Nucleophilic Aromatic Substitution (SNAr) | Displacement of chloride by a nucleophile. Regioselectivity is key. | Electronic properties of ring/substituents, steric hindrance, nature of nucleophile, solvent. |

| N-Methylamino Group (N-H) | Proton Transfer | Can act as a proton donor or acceptor. | Ring substituents (Cl atoms increase acidity), solvent, presence of acid/base. |

| N-Methylamino Group | Functionalization | Modification via N-alkylation, N-acylation, or deprotonation. | Reagents used, reaction conditions. |

Electrophilic Reactions on the Pyridine Ring System

The pyridine ring is inherently electron-deficient, a characteristic that is further intensified by the presence of two electron-withdrawing chlorine atoms. This generally renders the ring system resistant to electrophilic aromatic substitution. However, the 2-(N-methylamino) group is a strong activating group and directs electrophiles to the positions ortho and para to itself, which are the 3- and 5-positions.

Detailed research on the direct electrophilic substitution of this compound is not extensively documented. However, the reactivity can be inferred from studies on closely related analogs. For instance, the nitration of 4-amino-2,6-dichloropyridine (B16260) with a mixture of concentrated sulfuric acid and potassium nitrate (B79036) yields a mixture of 4-amino-2,6-dichloro-3-nitropyridine and 4-amino-2,6-dichloro-3,5-dinitropyridine. researchgate.net This demonstrates that despite the deactivating effect of the chlorine atoms, the amino group can facilitate electrophilic substitution at the adjacent 3- and 5-positions.

It is therefore anticipated that this compound would undergo similar electrophilic substitutions, such as nitration, halogenation, and sulfonation, primarily at the 3- and 5-positions of the pyridine ring. The N-methyl group, being slightly more electron-donating than a primary amino group, might further enhance the reactivity of the ring towards electrophiles.

The following table summarizes the expected outcomes of electrophilic substitution reactions on this compound based on the reactivity of analogous compounds.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4,6-Dichloro-N-methyl-3-nitropyridin-2-amine and 4,6-Dichloro-N-methyl-3,5-dinitropyridin-2-amine |

| Bromination | Br₂/FeBr₃ | 3-Bromo-4,6-dichloro-N-methylpyridin-2-amine |

| Sulfonation | Fuming H₂SO₄ | 4,6-Dichloro-2-(methylamino)pyridine-3-sulfonic acid |

Advanced Chemical Conversions and Cascade Reactions Utilizing this compound as a Precursor

The presence of multiple reactive sites—the N-methylamino group and two chloro substituents—makes this compound a versatile building block for the synthesis of complex heterocyclic systems through advanced chemical conversions and cascade reactions.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atoms at the 4- and 6-positions are susceptible to nucleophilic aromatic substitution, particularly when the pyridine ring is activated by an electron-withdrawing group. In the case of 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the 2-position, which is ortho to the nitro group, due to the strong inductive electron-withdrawing effect of the nitro group making the 2-position more electron-deficient. stackexchange.com For this compound, the regioselectivity of SNAr would be influenced by the nature of the nucleophile and reaction conditions.

Synthesis of Fused Heterocyclic Systems:

2-Aminopyridines are well-established precursors for the synthesis of fused heterocyclic systems such as imidazo[1,2-a]pyridines and triazolo[1,5-a]pyridines. sioc-journal.cnresearchgate.net These reactions typically involve the reaction of the 2-aminopyridine (B139424) with a bifunctional reagent, leading to a cyclization event.

For example, this compound could potentially react with α-haloketones to form imidazo[1,2-a]pyridine (B132010) derivatives. The reaction would proceed via initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization of the pyridine nitrogen onto the carbonyl carbon.

Cascade Reactions:

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules. This compound can be envisioned as a substrate in cascade reactions that leverage the reactivity of both the amino and chloro groups. For instance, a palladium-catalyzed process could initiate with a Buchwald-Hartwig amination at one of the chloro positions, followed by an intramolecular cyclization involving the 2-(N-methylamino) group to construct a polycyclic system.

The following table provides examples of potential advanced chemical conversions starting from this compound.

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Imidazo[1,2-a]pyridine synthesis | α-haloketone, base | Substituted dichloroimidazo[1,2-a]pyridines |

| Triazolopyridine synthesis | Benzohydrazides, microwave | Substituted dichlorotriazolo[1,5-a]pyridines |

| Buchwald-Hartwig amination | Aryl amine, Pd catalyst, base | 4- or 6-Arylamino-6- or 4-chloro-N-methylpyridin-2-amine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4- or 6-Aryl-6- or 4-chloro-N-methylpyridin-2-amine |

These examples highlight the potential of this compound as a versatile scaffold in the construction of diverse and complex heterocyclic molecules, which are of interest in medicinal chemistry and materials science. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4,6 Dichloro N Methylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering granular information about the hydrogen and carbon backbones.

The ¹H NMR spectrum of 4,6-Dichloro-N-methylpyridin-2-amine is expected to display distinct signals corresponding to the different types of protons in the molecule. The pyridine (B92270) ring features two aromatic protons, H-3 and H-5. Due to the electron-withdrawing nature of the two chlorine atoms and the electron-donating effect of the N-methylamino group, these protons would appear as singlets in the aromatic region, likely with slightly different chemical shifts due to their distinct electronic environments.

The N-methyl group (CH₃) protons would typically produce a singlet in the aliphatic region of the spectrum. The chemical shift of this signal provides evidence for the methyl group's attachment to the nitrogen atom. Furthermore, a broader signal corresponding to the amine proton (N-H) may be observed, the position and appearance of which can be influenced by solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 6.5 - 6.7 | Singlet (s) |

| H-5 | 6.8 - 7.0 | Singlet (s) |

| N-CH₃ | 2.8 - 3.0 | Singlet (s) |

| N-H | Variable (Broad) | Singlet (br s) |

Note: This table is predictive and based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides critical information about the carbon skeleton of this compound. The spectrum is expected to show six distinct signals: five for the pyridine ring carbons and one for the N-methyl carbon.

The carbons directly bonded to the chlorine atoms (C-4 and C-6) and the nitrogen of the amino group (C-2) are expected to be significantly influenced by these substituents. C-2, attached to the amino group, would appear at a characteristic downfield shift. The C-4 and C-6 signals would also be shifted downfield due to the electronegativity of the chlorine atoms. The remaining ring carbons, C-3 and C-5, would resonate at higher fields. The N-methyl carbon signal would appear in the typical aliphatic region. Spectroscopic data from related structures, such as 2-amino-4,6-dichloropyrimidine (B145751), can provide a basis for predicting these chemical shifts, though differences between the pyridine and pyrimidine (B1678525) ring systems must be considered chemicalbook.comnih.gov.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 |

| C-3 | ~108 |

| C-4 | ~150 |

| C-5 | ~115 |

| C-6 | ~152 |

| N-CH₃ | ~28 |

Note: This table is predictive and based on the analysis of related dichlorinated amino-heterocycles. chemicalbook.comnih.gov

To unequivocally confirm the assignments made in 1D NMR spectra, advanced 2D NMR techniques are employed. These experiments reveal correlations between different nuclei, confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, any potential long-range coupling between the H-3 and H-5 protons across the ring would be visualized.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to definitively link the ¹H signals for H-3, H-5, and the N-methyl protons to their corresponding ¹³C signals (C-3, C-5, and N-CH₃).

Vibrational Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to specific molecular vibrations. Analysis of the closely related compound 4-amino-2,6-dichloropyridine (B16260) provides a strong basis for assigning these bands nih.gov.

Key expected vibrations include:

N-H Stretching: A moderate to sharp band in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is expected just below 3000 cm⁻¹.

C=N and C=C Stretching: Strong absorptions in the 1400-1650 cm⁻¹ region are characteristic of the pyridine ring stretching modes.

N-H Bending: An absorption band around 1550-1650 cm⁻¹ is expected for the in-plane bending of the N-H bond.

C-Cl Stretching: Strong bands in the far-infrared region, typically between 600 and 800 cm⁻¹, are indicative of the carbon-chlorine stretching vibrations scholarsresearchlibrary.com.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3350 - 3450 | N-H stretching |

| 3050 - 3150 | Aromatic C-H stretching |

| 2900 - 3000 | Aliphatic C-H stretching (CH₃) |

| 1580 - 1620 | Pyridine ring stretching (C=C, C=N) |

| 1550 - 1600 | N-H bending |

| 600 - 800 | C-Cl stretching |

Note: This table is predictive and based on data from analogous compounds. nih.govscholarsresearchlibrary.com

Raman spectroscopy serves as a valuable complement to FT-IR, as it is particularly sensitive to non-polar, symmetric vibrations. For this compound, the Raman spectrum would provide further confirmation of the molecular structure.

Key features expected in the Raman spectrum include strong signals for the symmetric stretching of the C-Cl bonds and the symmetric "breathing" modes of the pyridine ring, which involve the concerted expansion and contraction of the entire ring. These vibrations are often weak or absent in the FT-IR spectrum. A comprehensive study on the vibrational spectra of 4-amino-2,6-dichloropyridine has demonstrated the utility of combining FT-IR and FT-Raman for a complete vibrational assignment nih.gov. The symmetric nature of the dichlorinated pyridine core makes Raman spectroscopy an especially insightful tool for its analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. For this compound, the molecular formula is C₆H₆Cl₂N₂.

The mass spectrum would exhibit a characteristic isotopic cluster for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in three main peaks at M, M+2, and M+4, with an approximate intensity ratio of 9:6:1.

Upon ionization, typically through electron impact (EI), the molecule undergoes fragmentation. The fragmentation pathways are predictable based on the structure, particularly the stability of the resulting fragments. For an N-methyl amine, α-cleavage is a predominant fragmentation mode. miamioh.edu This involves the cleavage of a bond adjacent to the nitrogen atom.

Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): α-cleavage can lead to the loss of the methyl group attached to the nitrogen, resulting in a stable, even-electron cation. libretexts.org

Loss of a hydrogen radical (•H): Cleavage of a C-H bond from the methyl group can also occur, forming an M-1 peak which is common in amines. miamioh.edu

Loss of HCl: Elimination of a molecule of hydrogen chloride is another possible fragmentation pathway from the molecular ion.

Ring Cleavage: Subsequent fragmentation may involve the cleavage of the pyridine ring, leading to smaller charged fragments.

The analysis of these fragments provides a veritable "fingerprint" for the molecule, confirming its identity and structural features. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 176/178/180 | Molecular Ion [M]⁺ | [C₆H₆Cl₂N₂]⁺ | Isotopic pattern due to two Cl atoms. |

| 175/177/179 | [M-H]⁺ | [C₆H₅Cl₂N₂]⁺ | Loss of a hydrogen radical from the N-methyl group. |

| 161/163/165 | [M-CH₃]⁺ | [C₅H₃Cl₂N₂]⁺ | Result of α-cleavage, loss of a methyl radical. |

| 141/143 | [M-Cl]⁺ | [C₆H₆ClN₂]⁺ | Loss of a chlorine radical. |

| 140/142 | [M-HCl]⁺ | [C₆H₅ClN₂]⁺ | Loss of a neutral HCl molecule. |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound was not found in the reviewed literature, the crystallographic data of its isomer, 3,5-Dichloro-6-methylpyridin-2-amine , provides valuable insights into the expected structural features. nih.gov Analysis of this closely related compound reveals a monoclinic crystal system. nih.gov

In the solid state, the molecular packing is heavily influenced by hydrogen bonding. For dichloropyridinamine structures, it is common to observe both intramolecular and intermolecular hydrogen bonds. nih.gov In the case of the isomer 3,5-Dichloro-6-methylpyridin-2-amine, pairs of intermolecular N—H⋯N hydrogen bonds link adjacent molecules to form dimeric structures, characterized by an R²₂(8) ring motif. nih.gov These dimers are further connected and packed into columns through N—H⋯Cl interactions. nih.gov Such interactions are crucial in stabilizing the crystal lattice. The planarity of the pyridine ring and the conformation of the N-methylamino group relative to the ring are key structural parameters determined by XRD.

Table 2: Representative Crystal Data for a Dichloro-methylpyridin-amine Isomer (3,5-Dichloro-6-methylpyridin-2-amine)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₆Cl₂N₂ | nih.gov |

| Formula Weight | 177.03 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 12.7670 (3) | nih.gov |

| b (Å) | 3.8037 (1) | nih.gov |

| c (Å) | 15.4129 (3) | nih.gov |

| β (°) | 104.990 (1) | nih.gov |

| Volume (ų) | 723.01 (3) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

| Key Intermolecular Interactions | N—H⋯N, N—H⋯Cl | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules with π-systems and non-bonding electrons, such as this compound.

The chromophore in this molecule is the dichloropyridine ring substituted with an amino group. The UV-Vis spectrum is expected to be characterized by electronic transitions involving the π electrons of the aromatic ring and the non-bonding (n) lone-pair electrons on the nitrogen atoms. researchgate.net

The primary transitions anticipated are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions and are characteristic of aromatic systems. uzh.ch For substituted pyridines, these bands often appear in the 250-300 nm region. researchgate.net

n → π* Transitions: This involves promoting a non-bonding electron from a nitrogen atom to a π* antibonding orbital of the pyridine ring. libretexts.orgmasterorganicchemistry.com These transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower intensity compared to π → π* transitions. masterorganicchemistry.com

The positions and intensities of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.net The formation of complexes, for instance through hydrogen bonding with a solvent, can also lead to shifts in the absorption maxima.

Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Type of Transition | Orbitals Involved | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π* | Electron promotion from a π bonding orbital to a π* antibonding orbital. | Shorter wavelength (e.g., < 300 nm) | High |

| n → π* | Electron promotion from a non-bonding (lone pair) orbital on nitrogen to a π* antibonding orbital. | Longer wavelength (e.g., > 300 nm) | Low |

Computational Chemistry and Theoretical Investigations of 4,6 Dichloro N Methylpyridin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. researchgate.netijcce.ac.ir By approximating the many-electron Schrödinger equation, DFT calculations can determine the ground-state energy and electron density of a system, from which a wealth of chemical information can be derived. For 4,6-Dichloro-N-methylpyridin-2-amine, DFT allows for a detailed in-silico analysis of its fundamental chemical nature.

Elucidation of Electronic Structure and Molecular Orbitals

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. DFT calculations provide deep insights into the distribution of electrons within this compound, particularly through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

The arrangement of substituents on the pyridine (B92270) ring—two electron-withdrawing chlorine atoms at positions 4 and 6, and an electron-donating N-methylamino group at position 2—creates a distinct electronic landscape. The chlorine atoms pull electron density away from the ring, while the N-methylamino group donates electron density into it through resonance and inductive effects. researchgate.netmdpi.com

Theoretical calculations would predict that the HOMO is primarily localized on the electron-rich N-methylamino group and the pyridine ring, reflecting the regions most susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed across the aromatic ring, with significant contributions from the carbon atoms bonded to the chlorine atoms (C4 and C6). The energy of the LUMO indicates the molecule's ability to accept electrons, making these sites prime targets for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for this compound This interactive table contains hypothetical data based on DFT calculations for analogous substituted pyridines.

| Molecular Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO | -1.75 | Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

Prediction and Interpretation of Spectroscopic Parameters

DFT calculations are an invaluable tool for predicting and interpreting various spectroscopic parameters, providing a direct link between molecular structure and experimental spectra. researchgate.netnih.gov Methods such as the Gauge-Including Atomic Orbital (GIAO) are routinely used to accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

For this compound, theoretical ¹H NMR spectra would show distinct signals for the two aromatic protons and the N-methyl protons. The chemical shifts of the ring protons are influenced by the electronic effects of the chloro and methylamino substituents. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom. The carbons attached to the electronegative chlorine (C4, C6) and nitrogen (C2) atoms are expected to be significantly deshielded, appearing at higher chemical shifts.

Vibrational spectroscopy, including Infrared (IR) and Raman, can also be modeled with high accuracy. DFT calculations can predict the frequencies and intensities of vibrational modes, aiding in the assignment of experimental spectra. Key predicted vibrations for this molecule would include C-Cl stretching, C-N stretching, N-H bending (if any residual), and aromatic ring stretching modes.

Table 2: Predicted Spectroscopic Parameters for this compound This interactive table contains hypothetical data based on DFT calculations for analogous compounds.

| Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift | 3.1 ppm | N-CH₃ protons |

| ¹H NMR Chemical Shift | 6.5 - 7.0 ppm | Aromatic C-H protons |

| ¹³C NMR Chemical Shift | 150 - 160 ppm | C2 (attached to N) |

| ¹³C NMR Chemical Shift | 145 - 155 ppm | C4, C6 (attached to Cl) |

| IR Frequency | 1100 - 1200 cm⁻¹ | C-N Stretch |

Analysis of Molecular Geometry and Conformation

Determining the three-dimensional structure of a molecule is fundamental to understanding its function and reactivity. DFT calculations can find the optimized molecular geometry that corresponds to the minimum energy on the potential energy surface. nih.gov This involves calculating key bond lengths, bond angles, and dihedral angles.

The core structure of this compound is a planar pyridine ring. However, the N-methylamino substituent introduces conformational flexibility. Rotations around the C2-N(amine) and the N-C(methyl) bonds can lead to different conformers. mdpi.com Computational analysis can explore the potential energy surface associated with these rotations to identify the most stable conformation. The preferred geometry will be a balance between steric hindrance (e.g., between the methyl group and the pyridine ring) and electronic effects, such as the maximization of orbital overlap for resonance stabilization.

Table 3: Predicted Key Geometrical Parameters for this compound This interactive table contains hypothetical data based on DFT geometry optimizations of similar molecules.

| Parameter | Predicted Value |

|---|---|

| C4-Cl Bond Length | 1.74 Å |

| C6-Cl Bond Length | 1.74 Å |

| C2-N(amine) Bond Length | 1.38 Å |

| N(amine)-C(methyl) Bond Length | 1.47 Å |

| C5-C4-Cl Bond Angle | 119° |

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static properties, quantum chemical methods are instrumental in modeling the dynamics and pathways of chemical reactions, providing insights into transition states, activation energies, and the factors that control reaction outcomes.

Computational Studies of Proton Transfer Dynamics in Related Aminopyridines

Proton transfer is a fundamental chemical process. In aminopyridines, protonation can occur at two primary sites: the endocyclic pyridine nitrogen or the exocyclic amino nitrogen. Computational studies on related aminopyridines have shown that DFT can be used to calculate the proton affinity of each site, thereby predicting the most favorable protonation location. rsc.orgnih.gov

These studies typically involve constructing a potential energy surface for the proton transfer process to identify the transition state and calculate the activation energy barrier. rsc.org For this compound, the electronic effects of the substituents would play a crucial role. The electron-withdrawing chlorine atoms decrease the basicity of the pyridine ring nitrogen, making it a less favorable site for protonation. Conversely, the electron-donating N-methylamino group increases the electron density on the exocyclic nitrogen, enhancing its basicity. Therefore, theoretical models would likely predict that protonation preferentially occurs at the exocyclic amino nitrogen.

Theoretical Insights into Regioselective Nucleophilic Substitutions

Dihalogenated pyridines are important substrates for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the halogen atoms. When the two halogen atoms are in non-equivalent positions, the reaction can be regioselective. Computational chemistry is a powerful tool for predicting and explaining this regioselectivity. quimicaorganica.org

In this compound, the two chlorine atoms at C4 and C6 are potential sites for nucleophilic attack. The regioselectivity of the substitution can be predicted by analyzing the ground-state electronic structure of the molecule. Factors such as the distribution of the LUMO and the magnitude of the partial positive charges on the carbon atoms attached to the chlorines are key indicators. mdpi.com The site with the larger LUMO coefficient and a more positive partial charge is generally more susceptible to nucleophilic attack. The activating effect of the amino group at C2 is expected to be more pronounced at the C4 position (para) than at the C6 position (ortho).

Furthermore, the reaction mechanism can be modeled by calculating the activation energy barriers for the formation of the intermediate Meisenheimer complexes for attack at both C4 and C6. nih.gov The pathway with the lower activation energy will be the kinetically favored one, thus determining the regioselectivity. Theoretical studies on similar dichloropyridines suggest that substitution at the C4 position would be favored.

Table 4: Theoretical Parameters for Predicting Regioselectivity of Nucleophilic Substitution This interactive table contains hypothetical data based on DFT calculations for analogous dichloropyridines.

| Parameter | C4 Position | C6 Position | Predicted Outcome |

|---|---|---|---|

| LUMO Coefficient | 0.45 | 0.38 | Attack favored at C4 |

| Mulliken Partial Charge | +0.25 | +0.22 | Attack favored at C4 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as this compound, and a macromolecular target, typically a protein. The primary objective of molecular docking is to identify the binding modes and affinities of a ligand within the active site of a receptor.

The process involves the prediction of the ligand's conformation and its orientation within the target's binding site. Scoring functions are then employed to estimate the binding affinity, which is often expressed in terms of binding energy. A lower binding energy generally indicates a more stable and favorable interaction. These studies are crucial in drug discovery and design, as they can help to screen potential drug candidates and elucidate their mechanisms of action at a molecular level.

Analysis of Binding Site Behavior with Relevant Macromolecules

The analysis of the binding site behavior of this compound with relevant macromolecules provides critical information about its potential biological activity. The binding site, or active site, of a protein is a specific region that is directly involved in its biological function. The interaction of a ligand with this site can either inhibit or activate the protein's function.

Computational studies can map the topology and physicochemical properties of the binding pocket. Key amino acid residues within this pocket play a pivotal role in the interaction with the ligand. The nature of these residues—whether they are hydrophobic, hydrophilic, acidic, or basic—determines the types of interactions that can occur. For instance, the presence of aromatic residues like phenylalanine, tyrosine, and tryptophan can lead to π-π stacking interactions with the pyridine ring of the ligand. Similarly, residues with hydrogen bond donor or acceptor capabilities can form hydrogen bonds with the amine and chloro substituents of this compound.

Prediction of Molecular Interactions at Atomic Level

At the atomic level, the interactions between this compound and a target macromolecule are a combination of several types of non-covalent forces. These interactions are fundamental to the stability of the ligand-receptor complex.

Key predicted molecular interactions include:

Hydrogen Bonds: The nitrogen atom of the pyridine ring and the amine group can act as hydrogen bond acceptors, while the hydrogen atom of the N-methyl group can act as a hydrogen bond donor. These interactions are highly directional and contribute significantly to the specificity of binding.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution.

Halogen Bonds: The chlorine atoms on the pyridine ring can act as halogen bond donors, interacting with nucleophilic sites on the protein, such as backbone carbonyl oxygens.

The precise nature and geometry of these interactions can be visualized and quantified using molecular modeling software, providing a detailed picture of the binding event.

Thermodynamic and Chemical Parameter Calculations

| Parameter | Calculated Value |

|---|---|

| Total Internal Thermal Energy (E) | 47.741 kcal/mol |

| Constant Volume Heat Capacity (Cv) | 23.896 cal/mol·K |

| Entropy (S) | 83.244 cal/mol·K |

| HOMO Energy | -7.47 eV |

| LUMO Energy | -1.72 eV |

| Frontier Orbital Energy Gap | 5.75 eV |

| Dipole Moment | 4.36 Debye |

Intermolecular Interaction Analysis: Hirshfeld Surface and 2D Fingerplot Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. iucr.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron distributions of all other molecules in the crystal. iucr.org

The Hirshfeld surface can be mapped with various properties, such as d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. Red spots on the d_norm map indicate close intermolecular contacts, often corresponding to hydrogen bonds and other strong interactions. nih.gov

2D Fingerprint Plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. crystalexplorer.net These plots are histograms of d_i versus d_e, where the color intensity reflects the proportion of the surface with that combination of distances. crystalexplorer.net

| Intermolecular Contact | Percentage Contribution |

|---|---|

| Cl···H/H···Cl | 40.1% |

| H···H | 15.7% |

| N···H/H···N | 13.1% |

The data for 4-Amino-3,5-dichloropyridine highlights the significant role of interactions involving chlorine and hydrogen atoms (Cl···H/H···Cl) in the crystal packing, accounting for 40.1% of the total Hirshfeld surface. nih.gov H···H contacts, representing van der Waals forces, and N···H/H···N contacts, indicative of hydrogen bonding, also make substantial contributions. nih.gov This detailed analysis of intermolecular forces is crucial for understanding the solid-state properties of the compound.

Applications of 4,6 Dichloro N Methylpyridin 2 Amine in Advanced Chemical Synthesis

Role as a Precursor in the Synthesis of Diverse Heterocyclic Systems

The dichlorinated nature of 4,6-Dichloro-N-methylpyridin-2-amine, combined with the directing effect of the methylamino group, allows for selective functionalization at different positions of the pyridine (B92270) core. This reactivity is instrumental in the synthesis of a wide array of more complex heterocyclic structures.

The chlorine atoms at the 4- and 6-positions of this compound are susceptible to nucleophilic substitution, providing a straightforward route to a variety of functionalized pyridine derivatives. The reactivity of these positions can be modulated by the choice of nucleophile and reaction conditions, allowing for the sequential and regioselective introduction of different substituents. For instance, amination, alkoxylation, and cyanation reactions can be performed to introduce new functional groups that can be further elaborated.

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry, as the pyridine scaffold is a common motif in many biologically active molecules. nih.gov Methodologies for creating highly substituted pyridines often involve cascade reactions, such as a copper-catalyzed cross-coupling followed by electrocyclization and oxidation. nih.gov The presence of the N-methylamino group in this compound can influence the regioselectivity of these transformations, directing incoming groups to specific positions on the pyridine ring.

Table 1: Examples of Functionalization Reactions on Dichloropyridine Scaffolds

| Reaction Type | Reagents | Product Type | Potential Application |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Substituted aminopyridines, alkoxypyridines, thiopyridines | Pharmaceutical intermediates, Ligands for catalysis |

| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Boronic acids, Amines/Amides | Aryl- or heteroaryl-substituted pyridines, Aminated pyridines | Complex molecule synthesis, Materials science |

| Cyanation | Cyanide salts | Cyanopyridines | Precursors for carboxylic acids, amides, and other nitrogen-containing heterocycles |

This table presents generalized reaction types applicable to dichloropyridine systems and does not represent specific experimental results for this compound.

Pyridopyrimidines are a class of fused heterocyclic compounds that exhibit a broad range of biological activities, including anticancer, antihistaminic, and antimicrobial properties. ijpsjournal.com The synthesis of these ring systems often involves the condensation of a suitably functionalized pyridine derivative with a three-carbon unit or a pre-formed pyrimidine (B1678525) precursor. This compound can serve as a key starting material in such syntheses. For example, the amino group can be acylated and then cyclized with a suitable reagent to form the pyrimidine ring, while the chlorine atoms can be used as handles for further functionalization or for promoting cyclization reactions. researchgate.net

Similarly, pyridoquinazolinones, which are also of significant interest in medicinal chemistry, can be synthesized from 2-aminopyridine (B139424) derivatives. acs.org Copper-catalyzed domino reactions have been developed for the efficient synthesis of these fused systems from readily available starting materials. acs.org The reactivity of the amino and chloro groups in this compound makes it an attractive substrate for such transformations, enabling the construction of the quinazolinone ring fused to the pyridine core.

Utility in the Development of Pharmaceutical Intermediates

Pharmaceutical intermediates are chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). pharmacompass.com The structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly those containing a substituted pyridine moiety.

The development of new drugs often requires the synthesis of complex polycyclic heterocyclic systems. The reactivity of this compound allows it to be a versatile starting point for the construction of such molecules. The chloro groups can be selectively displaced or involved in coupling reactions to build additional rings onto the pyridine scaffold. The methylamino group can also participate in cyclization reactions or be modified to introduce further complexity. This adaptability is crucial in diversity-oriented synthesis, where a common intermediate is used to generate a library of structurally diverse compounds for biological screening.

While direct evidence for the use of this compound in the synthesis of Lumacaftor is not explicitly detailed in the provided search results, the synthesis of a key intermediate for Lumacaftor, 6-Chloro-5-methylpyridin-2-amine, starts from 2,6-dichloropyridine (B45657). sci-hub.seresearchgate.netsci-hub.se This highlights the importance of dichlorinated pyridines in the synthetic route of this significant drug used for the treatment of cystic fibrosis.

The synthesis of 6-Chloro-5-methylpyridin-2-amine involves the regioselective introduction of a methyl group onto a dichlorinated pyridine precursor. sci-hub.seresearchgate.netsci-hub.se A similar synthetic strategy could be envisioned starting from this compound to access other functionalized pyridine intermediates relevant to pharmaceutical development. The presence of the N-methyl group in this compound could offer alternative synthetic routes or lead to the generation of novel analogs of existing drugs.

Applications in Materials Science and Organic Electronics (if relevant to advanced structure)

Based on the available research, there is no direct evidence to suggest that this compound has been specifically utilized in the fields of materials science or organic electronics. The research focus for this compound and its close analogs appears to be predominantly in the area of synthetic organic chemistry and medicinal chemistry.

Biological and Pharmacological Research on 4,6 Dichloro N Methylpyridin 2 Amine and Its Derivatives

Structure-Activity Relationship (SAR) Studies of N-Methylpyridin-2-amine Derivativesmolport.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For N-methylpyridin-2-amine analogs, research has identified key structural features that govern their biological activity.

The type and position of substituents on the pyridine (B92270) ring significantly dictate the biological potency of N-methylpyridin-2-amine derivatives. Studies on related 2-aminopyridine (B139424) analogs have shown that there are considerable steric and electronic constraints for substituents, particularly at the 6-position of the pyridine ring, with respect to their potency for inhibiting enzymes like inducible nitric oxide synthase (iNOS). nih.gov For instance, replacing a methyl group with a fluorine atom at certain positions can maintain potency, while introducing a bulkier double bond may diminish it. nih.gov

The electronic effects of substituents are also critical. The substitution of a methyl or fluorine group with a hydroxy group can lead to a significant reduction in potency, suggesting an adverse electronic effect. nih.gov Similarly, exchanging a 4-methyl group for a 4-methoxyl group, which is strongly electron-donating, was found to decrease potency by five-fold in one study of nNOS inhibitors. nih.gov Conversely, research on other pyridine derivatives has shown that the presence and position of methoxy (B1213986) (-OMe) and hydroxyl (-OH) groups can enhance antiproliferative activity. nih.gov For some N-aminothiazolyl-1,2-dihydropyridine derivatives, the presence of an electron-withdrawing group in an attached phenyl ring was suggested to be responsible for better inhibition and activity. nih.gov The nature and length of amino side chains attached to related heterocyclic systems also significantly impact cellular uptake and biological activity. mdpi.com

Table 1: Impact of Substituent Changes on Biological Potency of 2-Aminopyridine Analogues

| Parent Compound Moiety | Substituent Change | Position | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| 2-Amino-4-methylpyridine | 2'-methyl replaced with fluorine | 6 | Potency remained the same | nih.gov |

| 2-Amino-4-methylpyridine | Introduction of a double bond | 6 | Diminished potency | nih.gov |

| 2-Amino-4-methylpyridine | Methyl or fluorine replaced with hydroxy | 6 | Large reduction in potency | nih.gov |

| 2-Aminopyridine | 4-methyl replaced with 4-methoxyl | 4 | 5-fold decrease in potency | nih.gov |

The steric bulk on amine tail groups attached to the core structure is also crucial for determining isoform selectivity in enzyme inhibition. nih.gov Derivatives with N,N-dimethylamino tail groups have exhibited excellent potency and selectivity, whereas those with a primary amine showed weaker potency. nih.gov This highlights a complex interplay between the core heterocyclic structure and its appendages. In broader studies of pyridine derivatives, increasing the number of certain substituents, such as methoxy groups, has been correlated with increased antiproliferative activity. nih.gov

Evaluation of Antimicrobial Activities

Pyridine derivatives are a well-established class of compounds with significant antimicrobial potential. nih.govnih.gov The inclusion of halogen atoms, such as chlorine, on the pyridine scaffold is a common strategy aimed at enhancing this activity.

Derivatives of aminopyridine have demonstrated efficacy against a range of bacterial pathogens. Notably, certain pyrrol-pyridine derivatives have shown moderate antimicrobial activity against Salmonella typhi. nih.gov Research on the closely related 2-amino-4-chloropyridine (B16104) structure, which shares a chloro-substituted aminopyridine core, has also been conducted. researchgate.net A series of Schiff bases derived from 2-amino-4-chloropyridine were synthesized and tested against several Gram-positive and Gram-negative bacteria. researchgate.net While activity was variable, certain derivatives with specific aromatic substitutions exhibited significant biological activity against the tested microorganisms. researchgate.net

Table 2: Antibacterial Activity of Selected 2-Amino-4-chloropyridine Derivatives

| Compound ID | Substituent Group | Activity Profile | Reference |

|---|---|---|---|

| 3b | 2-chlorobenzylidene | Significant activity against tested microorganisms | researchgate.net |

| 3c | 4-chlorobenzylidene | Significant activity against tested microorganisms | researchgate.net |

| 3d | 2,4-dichlorobenzylidene | Significant activity against tested microorganisms | researchgate.net |

| 3f | 4-(dimethylamino)benzylidene | Significant activity against tested microorganisms | researchgate.net |

The coordination of aminopyridine derivatives with metal ions can lead to complexes with potent antifungal properties. ekb.egscirp.org Various studies have shown that transition metal complexes involving aminopyridine ligands exhibit moderate to high activity against fungal species. ekb.egscirp.org For example, copper(II) complexes of salts derived from 2-aminopyridine have been tested against yeasts such as Candida albicans, Candida parapsilosis, and Candida krusei, with several compounds showing notable activity. journalskuwait.orgjournalskuwait.org Other research has demonstrated that certain pyridine-based metal complexes can exhibit high antifungal activity against C. albicans, with efficacy equal to the standard control, fluconazole. mdpi.com The antifungal spectrum of pyridine derivatives also extends to other fungi, such as Aspergillus oryzae and Aspergillus fumigates. nih.gov

The precise mechanisms through which substituted aminopyridines exert their antimicrobial effects are a subject of ongoing investigation. However, research on related heterocyclic structures provides valuable insights. One potential mechanism is the inhibition of essential bacterial enzymes. For instance, some 3-cyanopyridine (B1664610) derivatives have been found to exhibit promising potency as inhibitors of DNA gyrase A, an enzyme critical for bacterial DNA replication. researchgate.net Another proposed mechanism involves direct interaction with microbial DNA. Studies on certain complex heterocyclic systems have suggested that these molecules can act as DNA binders and intercalating agents, thereby disrupting DNA processes and leading to cell death. mdpi.com It is plausible that 4,6-Dichloro-N-methylpyridin-2-amine and its derivatives could operate through similar pathways, either by targeting key enzymes or by interfering with the integrity of microbial genetic material.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Methylpyridin-2-amine |

| 2-Amino-4-methylpyridine |

| N,N-dimethylaminopropyl |

| 2-Amino-4-chloropyridine |

| N-aminothiazolyl-1,2-dihydropyridine |

| 3-cyanopyridine |

| Ampicillin |

| Fluconazole |

| Salmonella typhi |

| Candida albicans |

| Candida parapsilosis |

| Candida krusei |

| Aspergillus oryzae |

Anti-inflammatory Activity and Enzyme Inhibition

Derivatives built upon pyridine and pyrimidine (B1678525) cores have been a major focus of research for developing novel anti-inflammatory agents. These efforts have largely centered on the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases and nitric oxide synthases.

The selective inhibition of Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1) is a critical strategy in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Researchers have designed and synthesized novel pyridine-pyrimidine hybrids as selective COX-2 inhibitors. ju.edu.sa

In one study, a series of novel pyridopyrimidines were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. ju.edu.sa The compound 2-hydrazino-5-(4-methoxyphenyl)-7-phenyl-3H-pyrido[2,3-d)pyrimidin-4-one (designated as 9d) emerged as the most potent COX-2 inhibitor, with an IC50 value of 0.54 µM, which was more potent than the standard drug celecoxib (B62257) (IC50 = 1.11 µM). ju.edu.sa Similarly, another study on pyrazole (B372694)–pyridazine hybrids identified trimethoxy derivatives 5f and 6f as highly active candidates, demonstrating more potent COX-2 inhibitory action than celecoxib, with IC50 values of 1.50 µM and 1.15 µM, respectively. rsc.org

Further research into imidazo[1,2-a]pyridine (B132010) derivatives also yielded potent inhibitors. The compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (designated as 5n) exhibited very high potency and selectivity against the COX-2 enzyme. nih.gov These findings underscore the potential of hybrid molecules that combine pyridine or pyrimidine moieties to serve as effective and selective COX-2 inhibitors. nih.gov

| Compound | Compound Type | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |

|---|---|---|---|---|

| Compound 9d | Pyridopyrimidine | 0.54 | 6.56 | ju.edu.sa |

| Celecoxib (Reference) | Diaryl-substituted pyrazole | 1.11 | 5.12 | ju.edu.sa |

| Compound 5f | Pyrazole–pyridazine hybrid | 1.50 | Not Reported | rsc.org |

| Compound 6f | Pyrazole–pyridazine hybrid | 1.15 | Not Reported | rsc.org |

| Compound 5n | Imidazo[1,2-a]pyridine | 0.07 | 508.6 | nih.gov |

Inducible nitric oxide synthase (iNOS) is another crucial enzyme in the inflammatory pathway, responsible for producing large amounts of nitric oxide (NO) that can contribute to tissue damage. The development of inhibitors for nitric oxide synthases, particularly selective inhibitors for the neuronal (nNOS) or inducible isoforms over the endothelial (eNOS) isoform, is an area of active investigation. nih.gov

Research into 2-aminopyridine-based scaffolds has led to the identification of potent and selective nNOS inhibitors, with selectivity often assessed against iNOS. nih.govnih.gov While the primary goal of these studies was often nNOS inhibition, the data generated provides valuable insights into how modifications to the pyridine structure influence iNOS activity. For instance, studies on pyrazole–pyridazine hybrids have evaluated their ability to inhibit the generation of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, which is a direct measure of iNOS modulation. rsc.org Certain synthesized compounds demonstrated a potent ability to reduce NO production, indicating a modulatory effect on iNOS. rsc.org

The anti-inflammatory effects of pyridine and pyrimidine derivatives are underpinned by their interactions with key biological molecules. The primary mechanism for many of these compounds is the inhibition of pro-inflammatory enzymes like COX-2 and iNOS. nih.gov

Molecular docking studies have provided detailed insights into these interactions. For example, the SO2Me pharmacophore of certain 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives was shown to insert into a secondary pocket of the COX-2 active site, forming hydrogen bonds with the enzyme. nih.gov This specific binding accounts for their high potency and selectivity. nih.gov

Beyond direct enzyme inhibition, these compounds can also modulate inflammatory signaling pathways. Studies have shown that potent derivatives can suppress the production of various pro-inflammatory mediators and cytokines, including prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), in cell-based assays. rsc.orgnih.gov The ability of certain compounds to inhibit the production of both NO and pro-inflammatory cytokines in LPS-stimulated macrophages points to a multi-faceted mechanism of anti-inflammatory action. rsc.orgnih.gov

Exploration of Other Pharmacological Activities (e.g., Antiviral, Antiparasitic, Anticancer) with Mechanistic Focus

The structural versatility of the pyridine and pyrimidine nucleus has enabled its use in developing agents for a wide range of diseases beyond inflammation.

Antiviral Activity: Pyridine-containing compounds have been noted for their therapeutic properties, including antiviral activity. nih.gov For example, a derivative of epoxybenzooxocinopyridine containing a 3,4-dihydroquinoxalin-2-one group demonstrated antiviral activity against the SARS-CoV-2 virus in cell cultures, with a half-maximal effective concentration of 2.23 µg/µL. mdpi.com Other research has identified that 2-hydroxy-2-trifluoromethylthiolane can significantly inhibit Herpes simplex virus type 1 (HSV-1) reproduction. mdpi.com